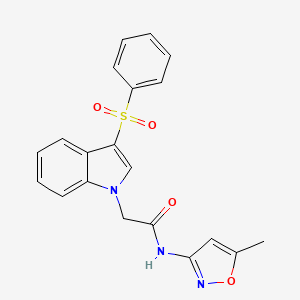
N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide” is a chemical compound. It is related to the class of amide-containing compounds, which are known to have supramolecular architectures highly dependent on the side-chain substituents .
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides has been achieved from readily available materials . This process highlights the compound’s versatility in generating derivatives with varying biological activities .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of a related compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized .Chemical Reactions Analysis
The chemical reactivity of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide under different conditions.Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
This compound, due to the presence of the indole and sulfonamide groups, may exhibit significant antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial DNA replication and cell division . The indole moiety can also contribute to the antibacterial activity by disrupting the cell wall integrity or inhibiting essential bacterial enzymes .
Antifungal Properties
Indole derivatives have been reported to possess antifungal activities. The compound could potentially be used in the treatment of fungal infections, given that similar structures have shown efficacy against a broad array of systemic and superficial fungal infections .
Antiviral Potency
The indole scaffold is associated with antiviral activities. Derivatives of indole have been synthesized and tested against various RNA and DNA viruses, showing promising results. This compound could be explored for its potential to inhibit viral replication or assembly .
Anti-inflammatory Effects
Indole derivatives are known to exhibit anti-inflammatory effects. The compound could be investigated for its ability to modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Anticancer Research
The structural complexity of this compound makes it a candidate for anticancer research. Indole derivatives can bind with high affinity to multiple receptors, which can be beneficial in targeting specific pathways involved in cancer cell proliferation .
Antidiabetic Activity
Research has indicated that indole derivatives can have antidiabetic properties. This compound could be studied for its potential to regulate blood sugar levels or improve insulin sensitivity .
Antimalarial Applications
Indole compounds have been used in the synthesis of antimalarial drugs. The unique structure of this compound might contribute to the development of novel antimalarial agents with improved efficacy and reduced resistance .
Neuroprotective Potential
Given the neuroactive properties of indole derivatives, this compound could be researched for its neuroprotective effects. It may help in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or by modulating neurotransmitter systems .
Zukünftige Richtungen
The future directions of research on N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide could involve exploring the potential impact of isoxazole substituents on polymorph formation . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Wirkmechanismus
Target of Action
The primary target of this compound is related to the sulfonamide group, which is known for its antibacterial properties . Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA), a precursor for the synthesis of folic acid in bacteria .
Mode of Action
The compound inhibits the normal bacterial utilization of PABA by acting as a competitive inhibitor . This inhibition disrupts the synthesis of folic acid, an essential metabolite for DNA synthesis in bacteria . As a result, the growth and multiplication of bacteria are inhibited, rendering the compound bacteriostatic .
Biochemical Pathways
The compound affects the pathway of folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthetase, which is involved in the conversion of PABA to folic acid, the compound disrupts this crucial pathway . The downstream effect is a halt in DNA synthesis, which inhibits bacterial growth and multiplication .
Pharmacokinetics
It’s worth noting that sulfonamides, in general, are weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, an essential process for bacterial DNA synthesis, the compound exerts a bacteriostatic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the solubility of the compound, and thus its bioavailability . Additionally, the presence of PABA in the environment could potentially influence the compound’s efficacy, given its mode of action as a competitive inhibitor .
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-11-19(22-27-14)21-20(24)13-23-12-18(16-9-5-6-10-17(16)23)28(25,26)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFIDNQHFNWDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenyl)-6-[(3-methylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2763269.png)
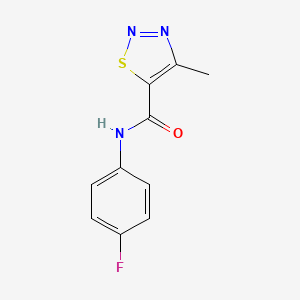

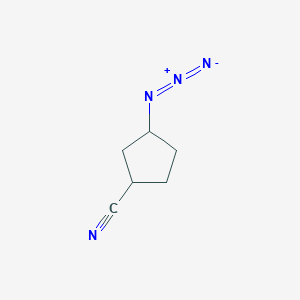
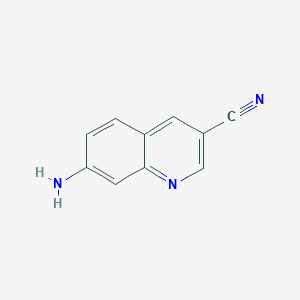
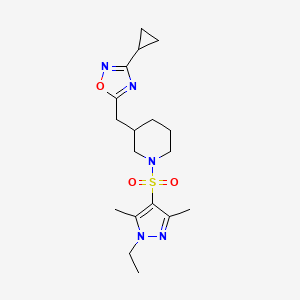

![Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2763279.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2763285.png)
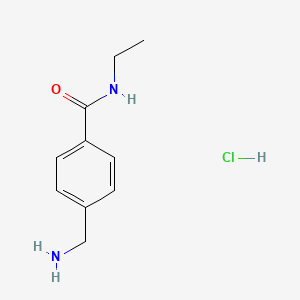
![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2763287.png)

![3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2763289.png)